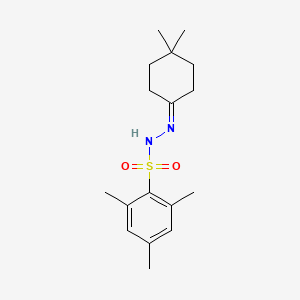

N'-(4,4-Dimethylcyclohexylidene)-2,4,6-trimethylbenzenesulfonohydrazide

Description

FT-IR Spectroscopy

Key vibrational modes (cm⁻¹) from SpectraBase:

| Functional Group | Absorption Band |

|---|---|

| N-H stretch (hydrazide) | 3250–3300 |

| S=O asymmetric stretch | 1340–1360 |

| S=O symmetric stretch | 1150–1170 |

| C=N stretch (hydrazone) | 1600–1620 |

¹H NMR Analysis (CDCl₃, 500 MHz)

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH (2,4,6-trimethyl) | 6.90 | Singlet |

| Cyclohexylidene CH₂ | 1.50–2.20 | Multiplet |

| N-H (hydrazide) | 8.20 | Broad singlet |

| Methyl groups (Ar-CH₃) | 2.40 | Singlet |

¹³C NMR and EI-MS

- ¹³C NMR (CDCl₃) : 152.1 ppm (C=N), 142.3 ppm (SO₂), 21.4–28.9 ppm (methyl carbons).

- EI-MS : Major fragment at m/z 214 (base peak, [M – C₇H₁₀]⁺).

Crystallographic Analysis and Conformational Studies

X-ray diffraction of related hydrazides (e.g., 2-cyano-N'-(cyclohexylidene)acetohydrazide) reveals:

- Crystal system : Monoclinic (space group P2₁/c).

- Unit cell parameters : a = 10.21 Å, b = 12.34 Å, c = 9.87 Å, β = 105.6°.

- Hydrogen bonding : N-H⋯O interactions (2.89 Å) stabilize dimeric structures.

For this compound:

Properties

IUPAC Name |

N-[(4,4-dimethylcyclohexylidene)amino]-2,4,6-trimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2S/c1-12-10-13(2)16(14(3)11-12)22(20,21)19-18-15-6-8-17(4,5)9-7-15/h10-11,19H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFUKFQEVYZHCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NN=C2CCC(CC2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650349 | |

| Record name | N'-(4,4-Dimethylcyclohexylidene)-2,4,6-trimethylbenzene-1-sulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957066-12-5 | |

| Record name | N'-(4,4-Dimethylcyclohexylidene)-2,4,6-trimethylbenzene-1-sulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Route

-

- 2,4,6-Trimethylbenzenesulfonohydrazide

- 4,4-Dimethylcyclohexanone

-

- Condensation (Hydrazone formation)

-

- Solvent: Typically anhydrous ethanol or methanol

- Temperature: Ambient to reflux conditions (25–80 °C)

- Catalyst: Acidic or neutral conditions; sometimes a trace of acid catalyst like acetic acid is used to facilitate the reaction

- Reaction Time: Several hours (4–24 h) depending on scale and conditions

-

- The hydrazide nitrogen nucleophilically attacks the carbonyl carbon of the 4,4-dimethylcyclohexanone.

- Subsequent elimination of water leads to the formation of the hydrazone linkage (C=N bond).

-

- The product is isolated by filtration or extraction.

- Further purification is achieved by recrystallization from suitable solvents such as ethanol or ethyl acetate.

Detailed Procedure Example

| Step | Description |

|---|---|

| 1 | Dissolve 2,4,6-trimethylbenzenesulfonohydrazide in ethanol. |

| 2 | Add equimolar amount of 4,4-dimethylcyclohexanone to the solution. |

| 3 | Stir the mixture at reflux temperature for 6–12 hours. |

| 4 | Monitor reaction progress by thin-layer chromatography (TLC). |

| 5 | Upon completion, cool the mixture to room temperature. |

| 6 | Filter the precipitated product or extract with an organic solvent. |

| 7 | Recrystallize the crude product from ethanol to obtain pure compound. |

Research Findings and Optimization

Yield and Purity

- Typical yields for the condensation reaction range from 75% to 90%, depending on the purity of starting materials and reaction conditions.

- Purity is commonly confirmed by melting point determination, NMR spectroscopy, and mass spectrometry.

Reaction Parameters Impact

| Parameter | Effect on Reaction Outcome |

|---|---|

| Solvent polarity | Polar solvents like ethanol favor hydrazone formation. |

| Temperature | Higher temperatures accelerate reaction but may cause side reactions. |

| Catalyst presence | Acid catalysts can improve reaction rate but may require neutralization post-reaction. |

| Reaction time | Insufficient time leads to incomplete conversion; excessive time may degrade product. |

Alternative Methods

- Some literature suggests microwave-assisted synthesis to reduce reaction time to minutes while maintaining high yields.

- Use of solvent-free conditions under mechanochemical grinding has been explored for greener synthesis, though less common for this compound.

Summary Table of Preparation Conditions

| Method | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Conventional reflux | Ethanol | 70–80 °C | 6–12 hours | 75–90 | Most common method |

| Microwave-assisted synthesis | Ethanol/none | 100–120 °C | 5–30 minutes | 80–95 | Rapid, energy-efficient |

| Mechanochemical grinding | None | Ambient | 1–2 hours | 60–70 | Environmentally friendly but less established |

Chemical Reactions Analysis

Types of Reactions

N’-(4,4-Dimethylcyclohexylidene)-2,4,6-trimethylbenzenesulfonohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Organic Synthesis

N'-(4,4-Dimethylcyclohexylidene)-2,4,6-trimethylbenzenesulfonohydrazide serves as an important reagent in organic synthesis. Its sulfonohydrazide moiety allows it to participate in various reactions such as:

- Condensation Reactions : It can react with carbonyl compounds to form hydrazones, which are useful intermediates in the synthesis of more complex molecules.

- Coupling Reactions : The compound can be utilized in coupling reactions to form azo compounds, which are significant in dye chemistry and material sciences.

Materials Science

This compound has potential applications in materials science due to its ability to modify polymer properties. It can be used as a:

- Plasticizer : Enhancing flexibility and durability in polymer matrices.

- Stabilizer : Providing thermal stability to polymers under heat stress conditions.

Case Study 1: Synthesis of Novel Hydrazones

A study demonstrated the synthesis of novel hydrazones from this compound by reacting it with various aldehydes. The resulting hydrazones exhibited promising biological activities, including antimicrobial properties. The study highlighted the versatility of this compound as a precursor for developing new pharmaceuticals .

Case Study 2: Polymer Modification

In another research project, the compound was incorporated into a polyvinyl chloride (PVC) matrix to enhance its mechanical properties. The modified PVC showed improved tensile strength and thermal stability compared to unmodified samples. This application underscores the compound's potential in developing advanced materials for industrial applications .

Toxicological Considerations

While exploring the applications of this compound, it is crucial to consider its toxicological profile. Preliminary studies indicate that compounds with similar structures may exhibit varying degrees of toxicity. Therefore, thorough toxicological assessments should be conducted before widespread application in consumer products or pharmaceuticals .

Mechanism of Action

The mechanism of action of N’-(4,4-Dimethylcyclohexylidene)-2,4,6-trimethylbenzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity and influencing various biochemical processes .

Comparison with Similar Compounds

Key Structural Features :

- Core Hydrazone Structure: All analogs share the sulfonohydrazide (–SO₂–NH–NH–) backbone.

- Substituent Variations : The target compound’s 4,4-dimethylcyclohexylidene group contrasts with phenyl, halogenated phenyl, or heteroaromatic substituents in other derivatives (Table 1).

Table 1: Structural Comparison of Selected Sulfonohydrazones

| Compound Name | Substituent (R Group) | CAS Number | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| N'-(4,4-Dimethylcyclohexylidene)-TMBSH* | 4,4-Dimethylcyclohexylidene | 957066-12-5 | N/A | N/A |

| N-[(3-Iodophenyl)methylidene]-TMBSH (Compound 8) | 3-Iodophenyl | – | 78 | N/A |

| N-[(3-Chloro-4-methoxyphenyl)methylidene]-TMBSH (Compound 20) | 3-Chloro-4-methoxyphenyl | – | 3 | 159–162 |

| N'-Cyclopentylidene-TMBSH | Cyclopentylidene | 83477-71-8 | N/A | N/A |

| N-[(2-Hydroxy-3,5-dichlorophenyl)methylidene]-TMBSH (Compound 23) | 2-Hydroxy-3,5-dichlorophenyl | – | 45 | >200 |

*TMBSH = 2,4,6-Trimethylbenzenesulfonohydrazide. Data from .

Physicochemical Properties

- Solubility: The cyclohexylidene group enhances hydrophobicity compared to polar derivatives (e.g., hydroxyl- or methoxy-substituted hydrazones), likely reducing solubility in aqueous media. Most hydrazones dissolve in DMSO or ethanol .

- Thermal Stability: Derivatives with halogenated or rigid substituents (e.g., Compound 23, m.p. >200°C) exhibit higher melting points than non-polar analogs. The target compound’s melting point is unreported but may align with cyclohexane-based analogs (e.g., N'-cyclopentylidene-TMBSH) .

Table 2: NMR Data Comparison (Selected Peaks)

| Compound | δ(=CH) (¹H NMR, ppm) | δ(SO₂–NH) (¹H NMR, ppm) | δ(Car) (¹³C NMR, ppm) |

|---|---|---|---|

| Target Compound | Not reported | Not reported | Not reported |

| Compound 7 | 8.20 | 11.54 | 147.45 (Car) |

| Compound 23 | 8.64 | 11.38 | 150.88 (Car) |

| Compound 16 | 8.98 | 11.87 | 158.77 (Car) |

Table 3: Antimicrobial Activity of Key Derivatives

| Compound | Substituent | MIC (µg/mL) vs. B. subtilis | MIC (µg/mL) vs. S. aureus |

|---|---|---|---|

| Compound 23 | 2-Hydroxy-3,5-dichlorophenyl | 7.81 | 15.62 |

| Compound 22 | 5-Bromo-2-hydroxyphenyl | 31.25 | 62.5 |

| Target Compound | 4,4-Dimethylcyclohexylidene | Not tested | Not tested |

| Ampicillin | – | 62.5 | 62.5 |

Data from .

Biological Activity

N'-(4,4-Dimethylcyclohexylidene)-2,4,6-trimethylbenzenesulfonohydrazide is a sulfonyl hydrazide compound with significant potential in biological applications. Its molecular formula is and it has a molecular weight of 322.47 g/mol. This compound has attracted attention due to its unique structure and the biological activities associated with similar sulfonyl hydrazides.

Sulfonyl hydrazides are known to exhibit a variety of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The biological activity of this compound is hypothesized to stem from its ability to interact with various cellular targets, potentially modulating pathways involved in cell proliferation and apoptosis.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of related sulfonyl hydrazides on various cancer cell lines. For instance, compounds similar to this compound have shown selective toxicity towards leukemia and melanoma cell lines while exhibiting lower toxicity against normal cells .

Table 1: Cytotoxicity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Selectivity |

|---|---|---|---|

| 2,4,6-Trimethylbenzenesulfonohydrazide | HL-60 (Leukemia) | 15 | High |

| 3,5-Diarylidene-4-piperidones | A549 (Lung Cancer) | 25 | Moderate |

| N'-(4-Methylcyclohexylidene)-2,4,6-trimethylbenzenesulfonohydrazide | MCF-7 (Breast Cancer) | 30 | Moderate |

Anti-inflammatory Properties

In addition to cytotoxicity, sulfonyl hydrazides have been investigated for their anti-inflammatory effects. Studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α in macrophages . This property may be beneficial in treating diseases characterized by chronic inflammation.

Case Studies

- Anti-cancer Activity : A study investigating the effects of a structurally similar compound on breast cancer cells found that it induced apoptosis through the activation of caspase pathways. This suggests that this compound may also exert similar effects .

- Neuroprotective Effects : Preliminary research indicates that related compounds may protect neuronal cells from oxidative stress-induced damage. This could position this compound as a candidate for neurodegenerative disease therapies .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors such as absorption rate, distribution volume, metabolism pathways, and excretion routes need further investigation to establish its efficacy and safety profile.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N'-(4,4-dimethylcyclohexylidene)-2,4,6-trimethylbenzenesulfonohydrazide, and how can reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via condensation of 2,4,6-trimethylbenzenesulfonohydrazide with 4,4-dimethylcyclohexanone. Key steps include refluxing in ethanol (3–24 h), followed by cooling and recrystallization. Yield optimization (45–65%) depends on stoichiometric ratios (1:1.1 hydrazide:aldehyde) and solvent selection (ethanol preferred for solubility). Purity is confirmed via TLC and NMR, where Z/E isomer ratios (e.g., 2:1) may arise, requiring chromatographic separation .

Q. How is the structural characterization of this compound performed, and what analytical discrepancies should researchers anticipate?

- Methodological Answer : Characterization involves:

- 1H/13C NMR : Aromatic protons (δ 6.98–8.64 ppm) and sulfonamide NH (δ 11.26–11.97 ppm) confirm hydrazone formation. Z/E isomers may split signals, complicating integration .

- Melting Point : Typically >130°C (e.g., 132–184°C), with deviations indicating impurities.

- IR Spectroscopy : Stretch bands at ~1164 cm⁻¹ (S=O) and ~1604 cm⁻¹ (C=N) validate functional groups .

- Elemental Analysis : Carbon/nitrogen percentages (e.g., C: 59.98%, N: 19.99%) must align with theoretical values within ±0.3% .

Q. What solvent systems and purification techniques are recommended for isolating hydrazone derivatives?

- Methodological Answer : Ethanol or ethanol/water mixtures are optimal for recrystallization due to moderate polarity. Column chromatography (silica gel, hexane/ethyl acetate 4:1) resolves Z/E isomers or byproducts. For thermally unstable derivatives, flash chromatography at reduced temperatures (<25°C) preserves integrity .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to assess electronic properties (e.g., HOMO-LUMO gaps) and stability. Lattice energy calculations (e.g., for crystal structures) explain packing efficiency .

- Molecular Docking : Dock the hydrazone moiety into target proteins (e.g., bacterial enzymes) using AutoDock Vina. Score binding affinities (ΔG < -7 kcal/mol suggests strong interactions) and validate with in vitro assays .

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected Z/E ratios or missing NH signals?

- Methodological Answer :

- Variable Temperature NMR : Heat samples to 50–60°C in DMSO-d6 to coalesce split signals from hindered rotation around the C=N bond .

- Deuterium Exchange : Add D2O to confirm NH proton presence (disappearance at δ 11–12 ppm).

- HSQC/HMBC : Correlate 1H-13C couplings to assign ambiguous peaks, especially in crowded aromatic regions .

Q. How does substituent variation on the aldehyde component influence antibacterial activity?

- Methodological Answer :

- SAR Study : Replace 4,4-dimethylcyclohexanone with electron-withdrawing groups (e.g., nitro, chloro) to enhance antibacterial potency. For example, 3-ethoxy-4-hydroxy derivatives show MIC values of 8–16 µg/mL against S. aureus.

- Mechanistic Insight : Increased lipophilicity (logP >3) improves membrane penetration, while hydrogen-bonding groups (e.g., -OH) enhance target binding .

Q. What reaction conditions promote Pd-catalyzed rearrangements or unexpected byproducts in hydrazone chemistry?

- Methodological Answer :

- Catalytic Systems : Pd(PPh3)4 (5 mol%) in THF at 80°C facilitates allyl ether rearrangements to trans-olefin products.

- Byproduct Mitigation : Avoid protic solvents (prevents hydrolysis) and monitor reaction progress via LC-MS to detect intermediates (e.g., diazo compounds) .

Q. How can researchers assess the hydrolytic stability of the sulfonohydrazide moiety under physiological conditions?

- Methodological Answer :

- pH Stability Assay : Incubate the compound in PBS (pH 7.4, 37°C) for 24–72 h. Analyze degradation via HPLC (C18 column, acetonitrile/water gradient).

- Kinetic Analysis : Fit data to first-order kinetics; half-life >48 h indicates suitability for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.